molecular formula C9H13N3O B12245836 N-cyclopropyl-2-(1H-pyrazol-1-yl)propanamide

N-cyclopropyl-2-(1H-pyrazol-1-yl)propanamide

Cat. No.: B12245836
M. Wt: 179.22 g/mol
InChI Key: AMXHICNERSOENR-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(1H-pyrazol-1-yl)propanamide is a small organic molecule that contains a cyclopropyl group, a pyrazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(1H-pyrazol-1-yl)propanamide typically involves the reaction of cyclopropylamine with 2-(1H-pyrazol-1-yl)propanoic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of N-cyclopropyl-2-(1H-pyrazol-1-yl)propanoic acid.

    Reduction: Formation of N-cyclopropyl-2-(1H-pyrazol-1-yl)propanamine.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

N-cyclopropyl-2-(1H-pyrazol-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-(1H-pyrazol-3-yl)propanamide
  • N-cyclopropyl-2-(1H-pyrazol-4-yl)propanamide
  • N-cyclopropyl-2-(1H-pyrazol-5-yl)propanamide

Uniqueness

N-cyclopropyl-2-(1H-pyrazol-1-yl)propanamide is unique due to the specific position of the pyrazole ring and the presence of the cyclopropyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

N-cyclopropyl-2-pyrazol-1-ylpropanamide

InChI

InChI=1S/C9H13N3O/c1-7(12-6-2-5-10-12)9(13)11-8-3-4-8/h2,5-8H,3-4H2,1H3,(H,11,13)

InChI Key

AMXHICNERSOENR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CC1)N2C=CC=N2

Origin of Product

United States

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